N,N,5-Trimethyl-1H-pyrrol-2-amine

Description

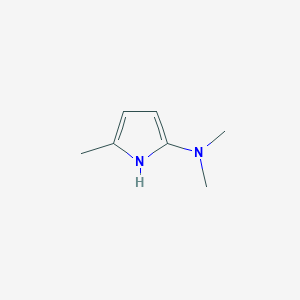

N,N,5-Trimethyl-1H-pyrrol-2-amine is a substituted pyrrole derivative characterized by three methyl groups: two on the nitrogen atom (N,N-dimethyl) and one at the 5-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, widely studied for their electronic properties and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

N,N,5-trimethyl-1H-pyrrol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6-4-5-7(8-6)9(2)3/h4-5,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELLXFZYVSKTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496438 | |

| Record name | N,N,5-Trimethyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66206-70-0 | |

| Record name | N,N,5-Trimethyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-1H-pyrrol-2-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated, alkylated, and acylated pyrrole derivatives.

Scientific Research Applications

N,N,5-Trimethyl-1H-pyrrol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize N,N,5-Trimethyl-1H-pyrrol-2-amine, a comparative analysis is conducted with three structurally related compounds:

5-(1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)benzyl]-2-pyridinamine

- Structure : Combines a pyrrolopyridine core (fused pyrrole-pyridine system) with a trifluoromethylbenzyl-substituted pyridinamine group.

- Key Differences :

- Substituents : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in medicinal chemistry applications.

- Ring System : The fused pyrrolopyridine core increases aromaticity and planar rigidity compared to the simpler pyrrole ring in the target compound.

- Applications : Likely explored as a kinase inhibitor or antiviral agent due to the pyrrolopyridine scaffold’s prevalence in such studies .

Methyl-(5-methyl-furan-2-ylmethyl)-amine

- Structure : Features a furan ring (oxygen-containing heterocycle) substituted with methyl groups and a methylamine side chain.

- Key Differences: Heteroatom: Furan’s oxygen atom vs. pyrrole’s nitrogen atom alters electronic properties (e.g., furan is less aromatic and more oxygenophilic). Reactivity: Furan derivatives are prone to electrophilic substitution at the 5-position, whereas pyrroles react preferentially at the 2- and 5-positions.

- Applications : Furan-based amines are utilized in agrochemicals and as intermediates in organic synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : this compound’s simpler structure likely allows easier synthesis compared to the pyrrolopyridine derivative, which requires multi-step fusion reactions .

- Biological Activity : The trifluoromethylbenzyl group in the pyrrolopyridine analog enhances target binding in drug discovery, a feature absent in the methyl-substituted pyrrole. However, the latter’s lipophilicity may improve blood-brain barrier penetration.

- Regulatory Considerations : Impurities such as nitrosamines (e.g., 5-Nitrosopyrimidine-2,4,6-triamine) highlighted in pharmaceutical guidelines underscore the need for rigorous purity profiling during the synthesis of methylated heterocycles like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N,5-Trimethyl-1H-pyrrol-2-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For pyrrole derivatives, cyclization of precursors (e.g., substituted amines or ketones) using catalysts like palladium or copper under inert atmospheres (N₂ or Ar) is common. Solvents such as dimethylformamide (DMF) or toluene are often employed, with temperature control (e.g., 80–120°C) to optimize intermediates. Final purification via column chromatography or recrystallization ensures high purity. Reaction monitoring by TLC or HPLC is critical to isolate intermediates and minimize side products .

| Key Reaction Parameters | Examples from Literature |

|---|---|

| Catalysts | Pd(OAc)₂, CuI |

| Solvents | DMF, toluene, ethanol |

| Temperature Range | 80–120°C |

| Purification Methods | Column chromatography, recrystallization |

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Assign methyl groups (δ 2.1–2.5 ppm for N-CH₃ and C-CH₃) and aromatic protons (δ 6.0–7.0 ppm for pyrrole ring). Coupling patterns distinguish substituent positions.

- FTIR : Confirm amine N-H stretches (3200–3400 cm⁻¹) and pyrrole ring vibrations (1500–1600 cm⁻¹).

- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₇H₁₂N₂ requires m/z 141.113).

- X-ray Crystallography : Resolve bond lengths/angles and confirm tautomeric forms (if applicable) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this compound?

- Methodological Answer :

- Electron Density Analysis : Use B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces, identifying nucleophilic (amine) and electrophilic (pyrrole β-carbon) sites.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity trends. For example, low HOMO-LUMO gaps (~4 eV) suggest higher electrophilicity.

- Charge Transfer Analysis : Compare Fukui indices to prioritize sites for substitution or oxidation .

Q. What experimental strategies are recommended to resolve contradictions between NMR data and X-ray crystallography results in the structural analysis of this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve proton-proton correlations to validate spatial arrangements. For example, NOE effects between N-CH₃ and pyrrole protons confirm substituent orientation.

- Dynamic NMR : Detect tautomeric equilibria (e.g., amine-imine shifts) by variable-temperature studies.

- High-Resolution X-ray Data : Refine SHELX models to resolve bond-length discrepancies (e.g., C-N vs. C=N bonds). Combine with Hirshfeld surface analysis to assess intermolecular interactions .

Q. In studying the tautomeric behavior of this compound, what combination of computational and experimental approaches provides the most robust mechanistic insights?

- Methodological Answer :

-

Computational : Perform DFT-based potential energy surface scans to identify stable tautomers (e.g., 1H-pyrrol vs. 3H-pyrrol forms). Include solvent effects (PCM model) to mimic experimental conditions.

-

Experimental : Use deuterium exchange experiments (¹H NMR) to track proton mobility. Synchrotron X-ray diffraction at multiple temperatures captures dynamic tautomerism .

Tautomer Study Workflow Tools/Techniques Tautomer Identification DFT (B3LYP), IRC calculations Solvent Effects PCM or SMD solvation models Dynamic Analysis VT-NMR, time-resolved X-ray

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data between theoretical predictions (DFT) and experimental results for this compound?

- Methodological Answer :

- Benchmark Calculations : Compare multiple DFT functionals (e.g., ωB97X-D vs. M06-2X) to assess method dependence.

- Microkinetic Modeling : Integrate experimental rate constants with computed activation barriers to refine mechanistic pathways.

- Isotope Labeling : Use ¹⁵N or ¹³C labels in kinetic studies to validate intermediates proposed by DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.